6-Methoxy-1,2,3,4-tetraphenylnaphthalene
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Overview
Description
6-Methoxy-1,2,3,4-tetraphenylnaphthalene is a polycyclic aromatic hydrocarbon It is a derivative of naphthalene, where the naphthalene core is substituted with four phenyl groups and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,2,3,4-tetraphenylnaphthalene typically involves a Diels-Alder reaction. This reaction is performed between benzyne, which acts as the dienophile, and tetraphenylcyclopentadienone, which acts as the diene . The reaction conditions often include the generation of benzyne in situ using anthranilic acid and isoamyl nitrite in a solvent such as 1,2-dimethoxyethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates like benzyne.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1,2,3,4-tetraphenylnaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the methoxy group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce halogenated phenyl rings.
Scientific Research Applications
6-Methoxy-1,2,3,4-tetraphenylnaphthalene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of polycyclic aromatic hydrocarbons and their reactivity.
Biology: Its derivatives may be explored for potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the synthesis of advanced materials, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of 6-Methoxy-1,2,3,4-tetraphenylnaphthalene depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating methoxy group and the electron-withdrawing phenyl groups. These substituents affect the electron density of the naphthalene core, making it more or less reactive towards different reagents.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetraphenylnaphthalene: Similar in structure but lacks the methoxy group, which affects its reactivity and applications.
6-Methoxy-1,2,3,4-tetrahydronaphthalene:
Uniqueness
6-Methoxy-1,2,3,4-tetraphenylnaphthalene is unique due to the presence of both the methoxy group and the four phenyl groups. This combination of substituents provides a distinct electronic environment and steric hindrance, influencing its reactivity and making it a valuable compound for various research applications.
Properties
CAS No. |
38382-52-4 |
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Molecular Formula |
C35H26O |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
6-methoxy-1,2,3,4-tetraphenylnaphthalene |
InChI |
InChI=1S/C35H26O/c1-36-29-22-23-30-31(24-29)33(26-16-8-3-9-17-26)35(28-20-12-5-13-21-28)34(27-18-10-4-11-19-27)32(30)25-14-6-2-7-15-25/h2-24H,1H3 |
InChI Key |
PPTUZRQFYVZUQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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